![molecular formula C13H21NO3 B2920649 Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate CAS No. 2305253-24-9](/img/structure/B2920649.png)

Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

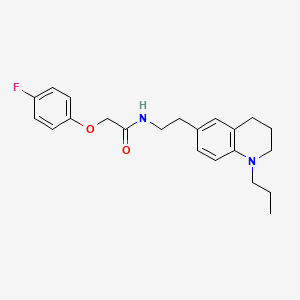

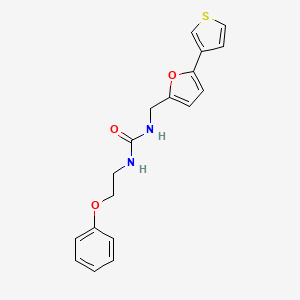

“Tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate” is a chemical compound with the molecular weight of 225.29 . It is also known as “tert-butyl N-{5-oxospiro[3.3]heptan-2-yl}carbamate” and has the CAS Number: 1934530-53-6 . The compound is stored at a temperature of 4°C and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H19NO3/c1-11(2,3)16-10(15)13-8-6-12(7-8)5-4-9(12)14/h8H,4-7H2,1-3H3,(H,13,15) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 225.29 . It is stored at a temperature of 4°C .Scientific Research Applications

Synthesis and Chemical Properties

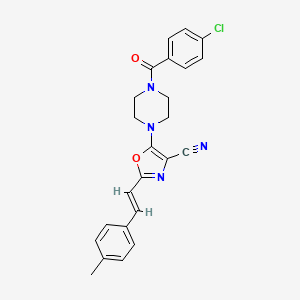

Synthetic Routes and Derivation : The development of efficient synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate showcases its role as a bifunctional compound. This compound serves as a precursor for further selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Carbamate Derivatives and Reactions : Studies on carbamate derivatives, such as the synthesis and structural characterization of tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, reveal an intricate interplay of strong and weak hydrogen bonds. These interactions assemble molecules into a three-dimensional architecture, highlighting the structural diversity and potential applicability of carbamate derivatives in material science and molecular engineering (Das et al., 2016).

Pharmacological and Biological Applications

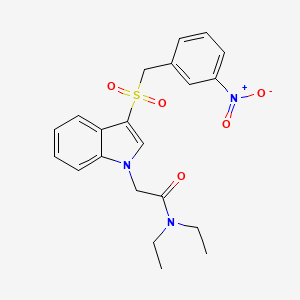

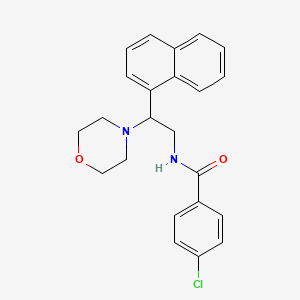

In Vitro Pharmacological Properties : The investigation of isoprenaline derivatives, including tert-butyl N-[(S)[(4-[(R)-6-[2-(3,4-dihydroxyphenyl-2- hydroxyethyl]amino]heptanamido]phenyl]methyl][(N-methylcarbamoyl) methyl]carbamoyl]methyl]carbamate, has shed light on their potent beta-agonist properties with clear beta 1-selectivity. These findings contribute to our understanding of the molecular basis of their pharmacological actions, potentially guiding the development of more selective and effective therapeutic agents (Eigenmann et al., 1989).

Material Science and Catalysis

Photoredox Catalysis : The photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as an amidyl-radical precursor establishes a novel cascade pathway. This methodology facilitates the assembly of 3-aminochromones under mild conditions, illustrating the compound's utility in material science and synthetic chemistry for constructing diverse amino pyrimidines (Wang et al., 2022).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[(2-oxospiro[3.3]heptan-6-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-9-4-13(5-9)6-10(15)7-13/h9H,4-8H2,1-3H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCFGDYBYYVRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC2(C1)CC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 138987752 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)

![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)

![4-Fluoro-4-[4-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2920578.png)

![N-butyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2920580.png)